4-Methyl-4-penten-1-OL
Description
Overview of 4-Methyl-4-penten-1-ol as an Alkenol
This compound, with the chemical formula C6H12O, is an organic compound classified as an alkenol. chembk.comchembk.com This classification signifies that its structure contains both a carbon-carbon double bond (alkene) and a hydroxyl (-OH) functional group (alcohol). Specifically, it is a primary alcohol, where the hydroxyl group is attached to a carbon atom that is bonded to only one other carbon atom. The IUPAC name for this compound is 4-methylpent-4-en-1-ol. nih.gov It appears as a colorless liquid and is soluble in water and organic solvents. chembk.comchembk.com
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C6H12O nih.gov |
| Molar Mass | 100.16 g/mol nih.gov |
| Boiling Point | Approximately 140-142 °C chembk.comchembk.com |
| Density | Approximately 0.814 g/mL chembk.comchembk.com |
| Appearance | Colorless liquid chembk.comchembk.com |
| CAS Number | 22508-64-1 nih.gov |
Significance and Research Interest in Organic Chemistry and Related Fields
This compound holds considerable interest in the field of organic synthesis, primarily serving as a versatile intermediate and building block. chembk.comchembk.com Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a reactive alkene moiety, allows for a wide range of chemical transformations. Researchers utilize this compound as a starting material for the synthesis of a variety of other organic molecules, including ethers, esters, and aldehydes. chembk.comchembk.com
One notable application is in the synthesis of 4-methyl-4-pentenyl methanesulfonate (B1217627). prepchem.com This reaction involves treating this compound with methanesulfonyl chloride in the presence of triethylamine. prepchem.com The resulting methanesulfonate is a good leaving group, making it a useful intermediate for subsequent nucleophilic substitution reactions.
Research has also explored its use in polymerization reactions. For instance, the copolymerization of 4-methyl-1-pentene (B8377) with α,ω-alkenols like 4-penten-1-ol (B13828) has been investigated using metallocene catalysts. researchgate.netmdpi.com These studies aim to create polymers with specific properties, and understanding the role of co-monomers like this compound is crucial for controlling the final polymer structure and characteristics. researchgate.net
Contextualization within Alkenol Chemistry
Within the broader class of alkenols, this compound is a primary alcohol with a terminal double bond. This structure distinguishes it from other isomers such as 4-methyl-3-penten-1-ol, where the double bond is internal. nih.govchemicalbook.com The position of the double bond and the hydroxyl group dictates the compound's reactivity and the types of reactions it can undergo.
The presence of the hydroxyl group allows for typical alcohol reactions, such as esterification and etherification. The alkene group, on the other hand, can participate in addition reactions, oxidation, and polymerization. The interplay between these two functional groups is a key area of study in alkenol chemistry. For example, intramolecular reactions can lead to the formation of cyclic ethers.
The synthesis of this compound itself can be achieved through various methods. One reported method involves the reaction of 2-methyl-2-penten-1-ol with methanesulfonic acid, followed by treatment with deformic acid. chembk.com Another synthetic approach involves the reaction of isobutylene (B52900) with an acetaldehyde (B116499) solution in the presence of a solid acid catalyst. chemicalbook.com
The study of alkenols like this compound contributes to a deeper understanding of fundamental organic reaction mechanisms and provides pathways for the synthesis of complex molecules with potential applications in materials science and pharmaceuticals. medchemexpress.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methylpent-4-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-6(2)4-3-5-7/h7H,1,3-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFHPLKGPULNQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177030 | |
| Record name | 4-Methylpent-4-ene-1-ol | |
| Source | EPA DSSTox | |
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Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22508-64-1 | |
| Record name | 4-Methyl-4-penten-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22508-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Methyl-4-penten-1-ol | |
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| Record name | 4-Methylpent-4-ene-1-ol | |
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| Record name | 4-methylpent-4-ene-1-ol | |
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| Record name | 4-METHYL-4-PENTEN-1-OL | |
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Synthesis Methodologies and Strategies for 4 Methyl 4 Penten 1 Ol
Established Synthetic Routes
Traditional methods for synthesizing 4-Methyl-4-penten-1-ol and its structural analogs rely on fundamental organic reactions. These routes are well-documented and provide a foundation for the production of this compound.
Reduction of 4-Methylpent-4-enal with Reducing Agents
One of the most direct methods for producing this compound is through the selective reduction of its corresponding aldehyde, 4-methylpent-4-enal. ontosight.ai This transformation targets the carbonyl group of the aldehyde while preserving the carbon-carbon double bond. Common reducing agents for this type of conversion include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reaction typically involves dissolving the aldehyde in a suitable solvent, such as methanol (B129727) or ethanol (B145695) for sodium borohydride, and then introducing the reducing agent under controlled temperature conditions. The choice of reducing agent can influence the reaction's selectivity and vigor. For instance, sodium borohydride is a milder and more selective reagent compared to the more reactive lithium aluminum hydride, making it suitable for reducing aldehydes without affecting other functional groups like alkenes.
Condensation of Isobutyraldehyde (B47883) with Formaldehyde (B43269) in the Presence of a Base
The condensation reaction between isobutyraldehyde and formaldehyde, often conducted in the presence of a base, is another established route. ontosight.ai This process is a variation of the Prins reaction. In this reaction, the base facilitates the formation of an enolate from isobutyraldehyde, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. The initial aldol-type addition product can then undergo further reactions, eventually leading to the formation of unsaturated alcohols after dehydration and other potential steps. The synthesis of the related compound, 3-Methyl-3-buten-1-ol, occurs through the Prins reaction of isobutene and formaldehyde, which can be catalyzed by solid acids or even supercritical CO₂ in conjunction with a catalyst. nih.gov This highlights the versatility of using C4 precursors and formaldehyde to build the carbon skeleton.
Transformation from 2-Methyl-2-penten-1-ol via Acid Treatment
Isomerization of a related unsaturated alcohol, 2-Methyl-2-penten-1-ol, can yield this compound through acid treatment. chembk.com This process involves an acid-catalyzed shift of the double bond from the C2-C3 position to the C4-C5 position. A specific method describes the use of methanesulfonic acid to facilitate this transformation, followed by treatment to yield the final product. chembk.com Acid-catalyzed rearrangements of allylic alcohols are a known phenomenon, where a Brønsted acid can protonate the hydroxyl group, leading to the formation of a carbocation intermediate that allows for the migration of the double bond to a more stable position.
Reaction of Tetrahydrofurfuryl Halides (Bromide or Chloride) with Alkali Metals (Magnesium, Sodium, Lithium)
A classic synthetic route involves the ring-opening of a cyclic ether derivative. Specifically, the reaction of tetrahydrofurfuryl halides, such as the bromide or chloride, with reactive alkali metals like sodium, magnesium, or lithium can produce the target structural backbone. orgsyn.org In a documented preparation of the parent compound 4-penten-1-ol (B13828), tetrahydrofurfuryl chloride is reacted with powdered sodium in anhydrous ether. orgsyn.org The reaction is vigorous and results in the cleavage of the tetrahydrofuran (B95107) ring to form the sodium salt of 4-penten-1-ol, which is then liberated upon aqueous workup. The underlying mechanism is believed to involve the formation of a tetrahydrofurfuryl anion, which is unstable and undergoes ring-opening to form the more stable 4-penten-1-oxide anion. dtic.mil
Table 1: Synthesis of 4-Penten-1-ol from Tetrahydrofurfuryl Chloride
| Reactant | Reagent | Solvent | Yield | Boiling Point |
|---|
Data sourced from Organic Syntheses. orgsyn.org
Reaction of Allylmagnesium Chloride with Ethylene (B1197577) Oxide Followed by Hydrolysis
The Grignard reaction provides another pathway to this class of alcohols. The reaction of allylmagnesium chloride with ethylene oxide is a known method for producing the parent compound, 4-penten-1-ol. orgsyn.org This synthesis involves the nucleophilic attack of the allyl Grignard reagent on one of the carbon atoms of the ethylene oxide ring, forcing the ring to open. This step creates a new carbon-carbon bond and extends the carbon chain by two atoms. The initial product is a magnesium alkoxide, which is subsequently hydrolyzed in an acidic workup step to yield the final 4-penten-1-ol. This method can be adapted to produce this compound by starting with a substituted allyl Grignard reagent, such as (2-methylallyl)magnesium chloride.
Advanced Synthetic Approaches and Catalysis
Modern synthetic chemistry often seeks to improve upon traditional methods by employing advanced catalytic systems that offer greater efficiency, selectivity, and more environmentally benign conditions.
Research into the vapor-phase catalytic dehydration of diols has shown promise for producing unsaturated alcohols. For instance, the dehydration of 1,5-pentanediol (B104693) over rare earth oxide (REO) catalysts at temperatures between 325–450 °C can produce 4-penten-1-ol. researchgate.net Catalysts such as Yb₂O₃ and Lu₂O₃, which possess a cubic bixbyite structure, have demonstrated high selectivity (over 74 mol%) for 4-penten-1-ol. researchgate.net The efficiency of these catalysts is linked to their crystalline structure and particle size. This approach represents a continuous flow process that can generate value-added products with good yields at atmospheric pressure. researchgate.net
Another advanced approach involves the use of solid acid catalysts for Prins-type reactions. The reaction between isobutene and formaldehyde can be catalyzed by Praseodymium-doped CeO₂ catalysts to produce 3-methyl-1,3-butanediol, which is a precursor that could potentially be converted to the target compound. researchgate.net The use of heterogeneous catalysts like modified zeolites (HZSM-5) in Prins condensations also represents an advancement, allowing for easier catalyst separation and recycling compared to traditional homogeneous acid catalysts. nih.gov
Table 2: Catalytic Dehydration of 1,5-Pentanediol
| Catalyst | Structure | Temperature | Selectivity to 4-penten-1-ol |
|---|---|---|---|
| Yb₂O₃ | Cubic bixbyite | 400°C | ~72 mol% |
| Lu₂O₃ | Cubic bixbyite | 400°C | >74 mol% |
Data sourced from ResearchGate. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-Methylpent-4-enal |
| Sodium borohydride |
| Lithium aluminum hydride |
| Methanol |
| Ethanol |
| Isobutyraldehyde |
| Formaldehyde |
| 3-Methyl-3-buten-1-ol |
| Isobutene |
| 2-Methyl-2-penten-1-ol |
| Methanesulfonic acid |
| Tetrahydrofurfuryl bromide |
| Tetrahydrofurfuryl chloride |
| Magnesium |
| Sodium |
| Lithium |
| Ether |
| 4-Penten-1-ol |
| Allylmagnesium chloride |
| Ethylene oxide |
| (2-Methylallyl)magnesium chloride |
| 1,5-Pentanediol |
| Ytterbium(III) oxide (Yb₂O₃) |
| Lutetium(III) oxide (Lu₂O₃) |
| Scandium(III) oxide (Sc₂O₃) |
| 3-Methyl-1,3-butanediol |
| Praseodymium |
| Cerium(IV) oxide (CeO₂) |
Catalyst Systems in Synthesis
The synthesis of this compound and its isomers can be achieved through various catalytic pathways. The choice of catalyst is critical as it dictates the reaction mechanism and, consequently, the efficiency and selectivity of the process. Key catalytic systems include those based on solid acids, Lewis acids, and organometallic complexes.
One prominent method involves the Prins reaction, which is the acid-catalyzed addition of an aldehyde or ketone to an olefin. thieme-connect.de This reaction can be catalyzed by both Brønsted and Lewis acids. For instance, tin(IV) chloride (SnCl₄) is a Lewis acid that has been effectively used to promote the cyclization of unsaturated alcohols, a reaction type closely related to the synthesis of this compound precursors. thieme-connect.deacs.org
For the synthesis of the related isomer, 4-methyl-4-penten-2-ol (B1580817), a solid acid catalyst system of HSiW-V₂O₅-SiO₂ has been documented. chemicalbook.com This catalyst, comprising tungstosilicic acid (HSiW) and vanadium pentoxide (V₂O₅) on a silica (B1680970) (SiO₂) support, facilitates the reaction between acetaldehyde (B116499) and isobutylene (B52900). chemicalbook.com The use of a solid acid catalyst is advantageous for industrial applications due to its ease of separation from the reaction mixture and potential for reuse. chemicalbook.com
Zirconium-based catalysts have also emerged as a powerful tool in the synthesis of chiral alcohols, including derivatives of 4-penten-1-ol. The Zirconium-catalyzed Asymmetric Carboalumination of Alkenes (ZACA) reaction, utilizing catalysts like bis(cyclopentadienyl)zirconium(IV) chloride hydride (Cp₂ZrHCl) or chiral versions such as (–)-bis-(neomenthylindenyl)zirconium dichloride, allows for the enantioselective synthesis of key intermediates. orgsyn.orgpnas.org This method is particularly valuable for producing optically active compounds. pnas.org
Furthermore, transition metal catalysts, including those from Groups 6B, 7B, and 8 of the periodic table (e.g., palladium, rhodium, nickel), are employed in related isomerization and synthesis reactions. google.com For example, palladium catalysts have been used in the synthesis of tetrahydrofuran derivatives from 4-penten-1-ol. acs.orgnih.gov
Table 1: Overview of Catalyst Systems in the Synthesis of this compound and Related Compounds
| Catalyst Type | Specific Catalyst Example(s) | Relevant Reaction Type | Reference(s) |
|---|---|---|---|
| Solid Acid | HSiW-V₂O₅-SiO₂ | Prins Reaction (isomer synthesis) | chemicalbook.com |
| Lewis Acid | Tin(IV) Chloride (SnCl₄), Aluminum Chloride (AlCl₃) | Prins Reaction, Isomerization | thieme-connect.deacs.orggoogle.com |
| Organometallic (Zirconium) | Cp₂ZrHCl, (–)-(NMI)₂ZrCl₂ | Asymmetric Carboalumination (ZACA) | orgsyn.orgpnas.orgnih.gov |
| Organometallic (Palladium) | Pd₂(dba)₃ with phosphine (B1218219) ligands | Cyclization/Arylation | acs.orgnih.gov |
Optimizing Reaction Conditions for Yield and Selectivity
Achieving high yield and selectivity in the synthesis of this compound requires meticulous optimization of reaction conditions, including temperature, pressure, solvent, and reaction time.
For isomerization reactions, the temperature can range broadly from 50°C to 250°C, with a preferred range of 60°C to 170°C to balance reaction rate and minimize by-product formation. google.com The catalyst concentration is typically maintained between 0.1 and 30 wt.%. google.com
A different synthetic approach involves the reaction of tetrahydrofurfuryl chloride with powdered sodium in anhydrous ether. lookchem.com This reaction is performed under cooling in an ice bath, with the chloride solution added dropwise over 5 hours. This careful temperature control and slow addition rate are crucial for achieving a good yield of 76–83% for the final 4-penten-1-ol product. lookchem.com
In enantioselective syntheses using the ZACA reaction, post-reaction enzymatic processing can significantly enhance purity. For instance, an intermediate alcohol with an initial enantiomeric excess (ee) of 85% was purified to ≥99% ee through lipase-catalyzed acetylation. nih.gov
Table 2: Optimized Reaction Conditions for Synthesis of this compound and Isomers
| Synthesis Method | Temperature | Pressure | Solvent | Duration | Yield/Selectivity | Reference(s) |
|---|---|---|---|---|---|---|
| Prins Reaction (Isomer Synthesis) | 120°C | 0.60 MPa | Toluene | 5 hours | 95.7% (isomer mixture) | chemicalbook.com |
| Isomerization | 50-250°C | N/A | N/A | Varies | Dependent on conditions | google.com |
| From Tetrahydrofurfuryl Chloride | Ice bath temp. | Atmospheric | Anhydrous Ether | 5 hours (addition) | 76-83% | lookchem.com |
| ZACA Reaction & Purification | N/A | N/A | N/A | N/A | Initial 85% ee, purified to ≥99% ee | nih.gov |
Industrial Scale Production Considerations
Scaling up the synthesis of this compound from the laboratory to an industrial level introduces several important considerations. Key factors include the cost and availability of raw materials, the efficiency and reusability of the catalyst, process safety, and the separation and purification of the final product.
The economic viability of large-scale production is a major hurdle. For instance, the high cost of poly(4-methyl-1-pentene), a polymer derived from a related monomer, limits its widespread application, indicating that the production of the monomer itself is a cost-intensive process. mdpi.com
For industrial processes, the use of heterogeneous catalysts, such as the HSiW-V₂O₅-SiO₂ solid acid catalyst, is highly desirable. chemicalbook.com These catalysts can be easily recovered from the reaction mixture by filtration and reused in subsequent batches, which significantly reduces waste and operational costs. chemicalbook.com The reaction described using this catalyst was performed in a 2000ml autoclave, demonstrating a scale-up from typical laboratory glassware. chemicalbook.com
A significant challenge in industrial production can be the separation of the desired product from by-products or isomers. In the synthesis of related compounds for Vitamin A production, the cis and trans isomers have very close boiling points, making their separation by fractional distillation difficult and requiring extensive distillation columns, which adds to the capital and operational costs. chemicalbook.com This highlights the importance of developing highly selective synthesis routes to minimize difficult purification steps.
Furthermore, ensuring a continuous and cost-effective supply of starting materials is crucial. Some syntheses rely on readily available feedstocks like isobutylene and acetaldehyde, which are produced on a large scale in the chemical industry. chemicalbook.comgoogle.com
Table 3: Key Considerations for Industrial Scale Production
| Consideration | Strategy / Implication | Reference(s) |
|---|---|---|
| Catalyst Management | Use of recoverable and reusable solid acid catalysts to reduce cost and waste. | chemicalbook.com |
| Product Purification | High selectivity is crucial to avoid costly and difficult separation processes like fractional distillation of isomers with close boiling points. | chemicalbook.com |
| Process Equipment | Reactions are scaled up in equipment like large-volume autoclaves. | chemicalbook.com |
| Economic Viability | High production costs of related monomers can limit the application of derived materials, emphasizing the need for efficient processes. | mdpi.com |
| Raw Material Sourcing | Utilization of large-tonnage, low-cost by-products from other chemical processes enhances economic feasibility. | google.com |
Chemical Reactivity and Reaction Mechanisms of 4 Methyl 4 Penten 1 Ol
Reactivity of the Alkene Moiety
The carbon-carbon double bond is an electron-rich region, making it susceptible to attack by electrophiles and a key participant in polymerization reactions.
The alkene group in 4-methyl-4-penten-1-ol readily undergoes electrophilic addition reactions. In these reactions, an electrophile attacks the electron-rich double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile to form the final product. A typical example is the addition of halogens, such as bromine (Br₂), across the double bond. This reaction results in the formation of a vicinal dibromide, where a bromine atom adds to each of the two carbons of the original double bond. askfilo.com
In some cases, the hydroxyl group can act as an internal nucleophile. For instance, when a similar compound, 4-penten-1-ol (B13828), is treated with aqueous bromine, it forms a cyclic bromo ether instead of the expected bromohydrin. pressbooks.pubdoubtnut.com This occurs via an intramolecular cyclization after the initial electrophilic attack by bromine on the double bond.
This compound is a valuable monomer in the synthesis of functional polymers due to the combination of its polymerizable alkene group and its reactive hydroxyl group. ontosight.ai
As a monomer, this compound can be incorporated into polymer chains, introducing hydroxyl functionality. ontosight.ai This is particularly significant in coordination polymerization, where traditional catalysts are often sensitive to polar functional groups. The development of more tolerant catalytic systems, especially late transition metal catalysts, has expanded the scope for polymerizing polar monomers like this compound. advanceseng.com The resulting functionalized polymers have potential applications as adhesives, coatings, or materials that can be further modified. advanceseng.com
This compound (or its close structural analog 4-penten-1-ol, 4P1O) is frequently used as a comonomer with other α-olefins to modify the properties of the resulting polymer. researchgate.netnih.govresearchgate.net
Copolymerization with 4-methyl-1-pentene (B8377) (4M1P): When copolymerized with 4M1P, 4-penten-1-ol is incorporated into the polymer chain. researchgate.net Research has shown that 4P1O can be uniformly distributed within the copolymer chain. researchgate.net
Copolymerization with 9-decen-1-ol (B78377) (9D1O): Like 4-penten-1-ol, 9-decen-1-ol is an α,ω-alkenol used as a comonomer with 4M1P to create functional polyolefins. researchgate.netmdpi.com The length of the comonomer's carbon chain has a significant impact on the final polymer's properties. researchgate.netnih.govresearchgate.net
Copolymerization with Allyltrimethylsilane (B147118) (ATMS): 4-methyl-1-pentene has been successfully copolymerized with allyltrimethylsilane using metallocene catalysts. nih.govresearchgate.net This process yields a "true copolymer," as evidenced by 13C-NMR spectra showing the connectivity between the ATMS and 4M1P units. nih.govresearchgate.net
The synthesis of polymers from 4-methyl-1-pentene and its comonomers relies on several key catalytic systems. mdpi.com
Ziegler-Natta Catalysts: These were the original catalysts used for the polymerization of 4-methyl-1-pentene. mdpi.com Supported titanium-based Ziegler-Natta catalysts are common and can produce highly isotactic homopolymers and copolymers with other α-olefins. nih.govresearchgate.net
Metallocene Catalysts: These single-site catalysts offer better control over polymer structure and can incorporate a wider variety of comonomers, including those with oxygen atoms like 4-penten-1-ol. researchgate.netnih.govresearchgate.net Both syndiospecific and isospecific metallocene catalysts have been used in the copolymerization of 4M1P and allyltrimethylsilane. nih.govresearchgate.net
Post-metallocene Catalysts: These catalysts are noted for producing highly isotactic polymers. mdpi.com Hafnium-based post-metallocene catalysts, in particular, show excellent performance in the polymerization of 4-methyl-1-pentene. mdpi.com
Late-transition Metal Catalysts: These catalysts are known for their higher tolerance to polar functional groups present in monomers. advanceseng.com Palladium aryl sulfonate catalysts, for example, have been used to copolymerize ethylene (B1197577) with polar comonomers like 4-penten-1-ol and eugenol (B1671780). advanceseng.com
| Catalyst System | Key Characteristics | Typical Comonomers | Reference |
|---|---|---|---|
| Ziegler-Natta | Produces highly isotactic polymers; used in industrial production. | α-olefins | nih.govresearchgate.netmdpi.com |
| Metallocene | Single-site catalysts; allow for incorporation of polar/functional monomers. | 4-penten-1-ol, 9-decen-1-ol, allyltrimethylsilane | researchgate.netnih.govresearchgate.net |
| Post-metallocene | Produce highly isotactic polymers with narrow molecular weight distributions. | 4-methyl-1-pentene | mdpi.com |
| Late-transition Metal | High tolerance to polar functional groups. | 4-penten-1-ol, eugenol (with ethylene) | advanceseng.com |
The incorporation of comonomers like this compound has a pronounced effect on the physical properties of the final polymer.
Melting Temperature (Tₘ): The inclusion of a comonomer generally lowers the melting temperature of the polymer compared to the homopolymer of 4-methyl-1-pentene (PMP). researchgate.net This effect is dependent on both the type and concentration of the comonomer. For instance, the long-chain comonomer 9-decen-1-ol significantly decreases the Tₘ of the copolymer. researchgate.netnih.govresearchgate.net In contrast, the short-chain comonomer 4-penten-1-ol has a much smaller effect; even with an incorporation of 15.0 mol% of 4P1O, the copolymer's Tₘ remains high at 185°C. researchgate.net Homopolymers and some copolymers of 4M1P and ATMS can exhibit high melting temperatures. nih.govresearchgate.net
Crystallinity: The introduction of comonomers disrupts the regular packing of polymer chains, which typically leads to a decrease in crystallinity. mdpi.com For example, increasing the side chain length and content of α-olefin comonomers reduces the degree of crystallinity in PMP. mdpi.com However, the specific structure of the comonomer is crucial. The similar chain lengths of 4-penten-1-ol and 4-methyl-1-pentene may lead to unusual crystallization behavior. researchgate.net In the copolymerization of 4M1P with α,ω-alkenols, the crystal structure can shift from form II to form I at high comonomer incorporation. researchgate.net
| Comonomer | Incorporation (mol%) | Resulting Melting Temp. (Tₘ) | Key Observation | Reference |
|---|---|---|---|---|
| 4-penten-1-ol (4P1O) | 15.0% | 185°C | Minimal impact on Tₘ compared to longer chain comonomers. | researchgate.net |
| 9-decen-1-ol (9D1O) | Not specified | Significantly decreased | Long-chain comonomer has a greater effect on lowering Tₘ. | researchgate.netnih.govresearchgate.net |
| α-olefins (general) | Increasing content | Decreased | Crystallinity also decreases with increasing comonomer content. | mdpi.com |
Oxidation Reactions to Aldehydes or Carboxylic Acids
As a primary alcohol, this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. The presence of the double bond requires careful selection of reagents to avoid unwanted side reactions.
Mild oxidizing agents are employed for the partial oxidation to an aldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation. libretexts.orglibretexts.org These reactions are typically carried out in anhydrous organic solvents like dichloromethane (B109758) (CH₂Cl₂) to prevent over-oxidation to the carboxylic acid. organicchemistrytutor.com The reaction with PCC involves the formation of a chromate (B82759) ester intermediate, followed by an elimination step to yield the aldehyde, 4-methyl-4-pentenal. libretexts.orgorganicchemistrytutor.com
For the complete oxidation to a carboxylic acid, stronger oxidizing agents are necessary. evitachem.com Chromic acid (H₂CrO₄), often generated in situ from sodium or potassium dichromate (Na₂Cr₂O₇ or K₂Cr₂O₇) and sulfuric acid (H₂SO₄), or potassium permanganate (B83412) (KMnO₄) can be used. libretexts.orgmasterorganicchemistry.com The reaction proceeds through the intermediate aldehyde, which is then further oxidized in the aqueous acidic or alkaline environment to form 4-methyl-4-pentenoic acid. masterorganicchemistry.comnih.gov It is crucial to manage reaction conditions to ensure the integrity of the carbon-carbon double bond.
Table 1: Oxidation Reactions of this compound
| Product | Reagent(s) | Solvent | Reaction Type |
|---|---|---|---|
| 4-Methyl-4-pentenal | Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Partial Oxidation |
| 4-Methyl-4-pentenal | Dess-Martin periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Partial Oxidation |
| 4-Methyl-4-pentenoic acid | Chromic acid (H₂CrO₄) | Water, Acetone | Complete Oxidation |
| 4-Methyl-4-pentenoic acid | Potassium permanganate (KMnO₄) | Aqueous base | Complete Oxidation |
Reactivity of the Hydroxyl Group
The hydroxyl group is a primary site for various nucleophilic and electrophilic reactions, enabling the conversion of this compound into a range of other functionalized molecules.
The hydroxyl group of this compound can be substituted to form alkyl halides. For instance, reaction with thionyl chloride (SOCl₂) in the presence of a base like pyridine (B92270) can convert the alcohol into 5-chloro-2-methyl-1-pentene. evitachem.comorgsyn.org This reaction proceeds via a chlorosulfite ester intermediate, with the pyridine neutralizing the HCl produced. Similarly, phosphorus tribromide (PBr₃) can be used to synthesize the corresponding alkyl bromide.
This compound readily undergoes esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of an acid catalyst. This reaction, known as Fischer esterification when reacting with a carboxylic acid, results in the formation of a new ester linkage. For example, reacting this compound with acetic anhydride (B1165640) would yield 4-methyl-4-pentenyl acetate. guidechem.com These esters often possess characteristic fragrances and are used in various applications. google.com
The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. masterorganicchemistry.commsu.edu This two-step process involves first deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. libretexts.org This potent nucleophile can then react with a primary alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to form the ether, such as 1-methoxy-4-methyl-4-pentene. msu.eduorganicchemistrytutor.com The choice of a primary alkyl halide is crucial to favor substitution over elimination. masterorganicchemistry.com
Table 2: Reactions of the Hydroxyl Group
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Substitution | Thionyl chloride (SOCl₂), Pyridine | 5-Chloro-2-methyl-1-pentene |
| Esterification | Acetic anhydride, Acid catalyst | 4-Methyl-4-pentenyl acetate |
| Etherification | 1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I) | 1-Methoxy-4-methyl-4-pentene |
Reductive Transformations of the Double Bond to Saturated Alcohols
The carbon-carbon double bond in this compound can be selectively reduced to a single bond through catalytic hydrogenation. This transformation converts the unsaturated alcohol into its saturated counterpart, 4-methyl-1-pentanol. The reaction is typically carried out by exposing the compound to hydrogen gas (H₂) under pressure in the presence of a metal catalyst.
Commonly used catalysts for this purpose include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), or Raney nickel. The reaction is generally performed in a solvent such as ethanol (B145695) or ethyl acetate. The hydrogenation occurs in a stepwise fashion where the alkene is first adsorbed onto the catalyst surface, followed by the addition of hydrogen atoms across the double bond. researchgate.net This method is highly efficient for converting alkenols to the corresponding saturated alkanols without affecting the primary alcohol group.
Theoretical and Computational Studies on Reaction Mechanisms
While specific theoretical studies exclusively on this compound are limited, computational methods, particularly Density Functional Theory (DFT), have provided significant insights into the reaction mechanisms of structurally similar unsaturated alcohols. These studies help in understanding the energetics, transition states, and selectivity of various transformations.
DFT calculations have been employed to investigate the oxidation of alcohols catalyzed by metal complexes. For example, studies on the (bpy)Cu(I)-TEMPO system reveal mechanistic pathways involving the coordination of the alcohol to the metal center, followed by hydrogen abstraction steps to form the aldehyde. rsc.org Similarly, DFT studies on gold-palladium bimetallic clusters have elucidated the mechanism of selective alcohol oxidation, highlighting the role of the bimetallic interface in activating molecular oxygen and the alcohol's O-H and C-H bonds. mdpi.com These models suggest that the oxidation of this compound on such catalytic surfaces would proceed through analogous intermediates, with the terminal double bond potentially influencing the adsorption geometry and electronic interactions with the catalyst.
Furthermore, computational studies have explored the mechanisms of other reactions involving unsaturated alcohols, such as fluorocyclization. DFT analysis of the fluorocyclization of unsaturated alcohols promoted by hypervalent iodine reagents has revealed that the reaction selectivity (e.g., 5-exo vs. 6-endo cyclization) is dependent on the reaction mechanism, which can be influenced by factors like the pKa of the substrate's functional group. frontiersin.org For this compound, such studies could predict the feasibility and outcome of intramolecular cyclization reactions involving both the hydroxyl group and the double bond, for instance, in acid-catalyzed Prins-type cyclizations to form substituted tetrahydropyrans. colab.ws Hydroboration-oxidation is another area where computational studies have provided mechanistic clarity, explaining the regio- and stereoselectivity based on the steric and electronic effects in the four-membered transition state. umich.eduresearchgate.net These theoretical frameworks provide a predictive tool for understanding and optimizing the chemical transformations of this compound.
Density Functional Theory (DFT) Calculations
Computational chemistry provides a powerful lens for understanding the structural and electronic properties that govern the reactivity of molecules. For this compound, Density Functional Theory (DFT) has been employed to probe its molecular characteristics.
Detailed research into bidentate ligands in gold chemistry has included DFT computations on this compound, designated as (4m) in the study. core.ac.uk These calculations were performed to understand the fundamental aspects of its chemical behavior. The specific level of theory used in these computations is detailed in the table below.
| Compound | Computational Method | Basis Set | Source |
|---|---|---|---|
| This compound (4m) | PBE | TZVP | core.ac.uk |
This level of theory, combining the Perdew-Burke-Ernzerhof (PBE) functional with a Triple-Zeta Valence with Polarization (TZVP) basis set, is a common choice for obtaining a reliable balance between accuracy and computational cost in studying organometallic systems and reaction mechanisms. Such calculations can elucidate electron distribution, molecular orbital energies, and the thermodynamic and kinetic parameters of potential reaction pathways.
Investigation of Reaction Kinetics
Direct experimental kinetic data for reactions involving this compound is not extensively detailed in the reviewed literature. However, the reactivity and potential reaction mechanisms can be inferred from studies on its structural isomers and other closely related unsaturated alcohols. The primary reactions of interest for this class of compounds include acid-catalyzed cyclizations (like the Prins reaction), isomerizations, and oxidations.
The Prins reaction, an acid-catalyzed addition of an aldehyde or ketone to an alkene, is a key reaction for homoallylic alcohols like this compound. Studies on related methylpentenols show that these cyclizations can proceed with high stereocontrol. thieme-connect.de For instance, the reaction of protected 2- or 3-methylpentenols with tin(IV) chloride leads to predominantly syn-configured tetrahydrofuran (B95107) systems. thieme-connect.de Another study noted the reaction of salicylaldehyde (B1680747) with the isomeric 4-methyl-3-penten-1-ol, which proceeds via a proposed hetero-Diels-Alder pathway to form a furano[3,2-c]benzopyran. acs.org
The kinetics of isomerization for a related compound, 1,1,1-trihalogeno-4-methyl-4-penten-2-ol, have been studied, showing that the reaction rate is significantly influenced by temperature and the concentration of an acid catalyst. google.com For example, heating this compound in the presence of an acid catalyst can shift the double bond position, with reaction temperatures ranging from 50°C to 250°C. google.com
Furthermore, the atmospheric oxidation of unsaturated alcohols is an important area of kinetic research. Studies on the OH-initiated oxidation of isomers like 1-penten-3-ol (B1202030) and (Z)-2-penten-1-ol provide insight into the reactivity of the C5 unsaturated alcohol framework. The rate coefficients for these reactions have been experimentally determined and are presented below.
| Compound | Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) at 298 K | Source |
|---|---|---|---|
| 1-Penten-3-ol | OH radical | (6.7 ± 0.9) × 10⁻¹¹ | researchgate.net |
| (Z)-2-Penten-1-ol | OH radical | (10.6 ± 1.5) × 10⁻¹¹ | researchgate.net |
| Allyl alcohol (2-Propen-1-ol) | OH radical | (4.5 ± 0.6) × 10⁻¹¹ | researchgate.net |
These data indicate that the position of the double bond and the hydroxyl group significantly influences the reaction rate with hydroxyl radicals. While not direct data for this compound, these findings suggest that its atmospheric lifetime and degradation pathways would be similarly governed by the kinetics of OH radical addition to the double bond.
Spectroscopic Analysis and Characterization of 4 Methyl 4 Penten 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopyresearchgate.net
NMR spectroscopy is a powerful analytical tool that provides information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise structure of 4-methyl-4-penten-1-ol can be determined.
Proton NMR (¹H NMR) Chemical Shift Analysislibretexts.org
The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. libretexts.org Protons attached to carbons near electronegative atoms or double bonds are deshielded and appear at a lower field (higher ppm values). libretexts.org
Key Proton Signals for this compound:
| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |
| =CH₂ (Vinylic) | 4.7 | Singlet | 2H |
| -CH₂OH (Methylene adjacent to hydroxyl) | 3.6 | Triplet | 2H |
| -CH₂- (Methylene) | 2.1 | Triplet | 2H |
| -OH (Hydroxyl) | Variable (depends on concentration and solvent) | Singlet | 1H |
| -CH₃ (Methyl) | 1.7 | Singlet | 3H |
| -CH₂- (Methylene) | 1.6 | Multiplet | 2H |
This table presents generalized ¹H NMR data. Actual values can vary slightly based on the solvent and instrument frequency.
The vinylic protons of the C=CH₂ group typically appear as singlets around 4.7 ppm. The methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH) are deshielded by the electronegative oxygen atom and resonate as a triplet at approximately 3.6 ppm. The other methylene group in the chain appears as a triplet around 2.1 ppm. The methyl group attached to the double bond gives a singlet at about 1.7 ppm. The hydroxyl proton signal is often a broad singlet and its chemical shift is variable.
Carbon-13 NMR (¹³C NMR) Chemical Shift Analysisnih.gov
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.
Key Carbon-13 Signals for this compound:
| Carbon Type | Approximate Chemical Shift (δ, ppm) |
| C=C (Quaternary vinylic) | 145 |
| C=C (Methylene vinylic) | 112 |
| -CH₂OH (Carbon adjacent to hydroxyl) | 61 |
| -CH₂- | 38 |
| -CH₂- | 29 |
| -CH₃ (Methyl) | 23 |
This table presents generalized ¹³C NMR data. Actual values can vary slightly based on the solvent and instrument frequency.
The sp² hybridized carbons of the double bond are found at the downfield end of the spectrum, with the quaternary carbon appearing around 145 ppm and the terminal methylene carbon at approximately 112 ppm. The carbon atom bonded to the hydroxyl group (-CH₂OH) is deshielded and resonates at about 61 ppm. The remaining methylene and methyl carbons appear at higher fields (lower ppm values). nih.gov
Stereochemical Assignments via NMRacs.org
For molecules with stereocenters, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the relative stereochemistry. acs.org In the case of this compound, which is achiral, there are no stereocenters to assign. However, for related chiral compounds, NMR is an indispensable tool for elucidating their three-dimensional structure. researchgate.net
Infrared (IR) Spectroscopylibretexts.org
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. libretexts.org
Vapor Phase IR Spectroscopynih.gov
Vapor phase or gas phase IR spectroscopy measures the IR spectrum of a compound in its gaseous state. nist.gov This technique eliminates intermolecular interactions, such as hydrogen bonding, that are present in the liquid or solid state, resulting in sharper and more defined absorption bands. nist.gov The vapor phase IR spectrum of this compound would show a sharp absorption for the free O-H stretch, in contrast to the broad band seen in a liquid phase spectrum. nih.gov
Characteristic Vibrational Modeslibretexts.org
The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups.
Characteristic IR Absorption Bands for this compound:
| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |
| O-H (Alcohol) | Stretching (broad, hydrogen-bonded) | 3500-3200 libretexts.org |
| C-H (sp³ hybridized) | Stretching | 3000-2850 libretexts.org |
| C=C (Alkene) | Stretching | 1680-1640 libretexts.org |
| C-O (Alcohol) | Stretching | 1260-1050 libretexts.org |
| =C-H (Alkene) | Bending | 1000-650 libretexts.org |
This table presents generalized IR absorption data. The exact position and intensity of the peaks can be influenced by the sample's physical state.
A strong, broad absorption in the region of 3500-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. libretexts.org The C-H stretching vibrations of the sp³ hybridized carbons are observed in the 3000-2850 cm⁻¹ range. libretexts.org The presence of the carbon-carbon double bond is indicated by a C=C stretching absorption around 1650 cm⁻¹. The C-O stretching vibration of the primary alcohol appears in the 1050 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, with a molecular formula of C6H12O, the exact mass is 100.088814 Da and the molecular weight is 100.16 g/mol . chemsrc.comnih.gov
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov In the analysis of this compound, the sample is first vaporized and separated from other components in a gaseous mobile phase. nih.gov The separated components then enter the mass spectrometer, where they are ionized and fragmented. nih.gov
The GC-MS data for this compound can be found in various spectral databases. nih.gov For instance, the Mass Spectrometry Data Center provides data for the isomeric compound 4-methyl-4-penten-2-ol (B1580817). nist.gov Static headspace GC-MS has also been employed for the analysis of volatile compounds, including related alcohols, in complex mixtures. researchgate.net This technique is particularly useful for profiling volatile components in various samples. nih.gov
The electron ionization (EI) mass spectrum of an alcohol often shows a primary fragmentation pathway involving the loss of a water molecule, resulting in an ionized alkene. stackexchange.com In the case of a related compound, 4-methyl-1-pentanol, this leads to the formation of 4-methyl-1-pentene (B8377) at a mass-to-charge ratio (m/z) of 84. stackexchange.com The subsequent fragmentation of this alkene can produce characteristic peaks. stackexchange.com For example, a peak at m/z 56 is often observed, which is attributed to the formation of ionized isobutene (C4H8•+) through a retro-ene type rearrangement. stackexchange.com
For the isomeric compound 3-methyl-4-penten-1-ol, the top five peaks in its GC-MS spectrum are observed at m/z values of 67, 55, 56, 82, and 42. nih.gov While specific fragmentation data for this compound is not detailed in the provided results, the general principles of alcohol fragmentation suggest that similar pathways involving dehydration and subsequent allylic or vinylic cleavages would be expected.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique is particularly useful for identifying the presence of chromophores, which are parts of a molecule that absorb light. For organic compounds, this often involves π-electron systems, such as those in double or triple bonds and aromatic rings.
Chromatographic Techniques for Analysis and Purification
Chromatographic techniques are essential for the separation, identification, and purification of this compound from reaction mixtures and for assessing its purity.
High-performance liquid chromatography (HPLC) is a versatile technique for separating components of a mixture. For this compound, a reverse-phase (RP) HPLC method has been developed. sielc.com This method utilizes a Newcrom R1 column, which is a special reverse-phase column with low silanol (B1196071) activity. sielc.com
A typical mobile phase for the analysis of this compound consists of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications where the eluent is directed to a mass spectrometer (LC-MS), a volatile acid such as formic acid is used instead of phosphoric acid. sielc.com The use of smaller particle size columns (e.g., 3 µm) can be employed for faster ultra-high-performance liquid chromatography (UPLC) applications. sielc.com This HPLC method is also scalable, making it suitable for preparative separations to isolate and purify the compound. sielc.com
A scouting gradient, for instance, running from 5% to 95-100% acetonitrile at a low pH, is a common starting point for developing an HPLC method. lcms.cz
Table 1: HPLC Method Parameters for this compound Analysis sielc.com
| Parameter | Condition |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid (or Formic Acid for MS) |
| Mode | Reverse Phase (RP) |
| Application | Analytical and Preparative Separation |
Gas chromatography (GC) is a widely used technique for analyzing volatile compounds. nih.gov In the synthesis of the related compound 4-methyl-4-penten-2-ol, GC is used to monitor the progress of the reaction by analyzing samples taken at regular intervals. chemicalbook.com The complete conversion of the starting material, acetaldehyde (B116499), is confirmed by the disappearance of its corresponding peak in the gas chromatogram. chemicalbook.com
In the analysis of reaction products from the oxidation of isopropylcyclopropane, GC and GC/MS were used to identify various products, including the isomeric 4-methyl-3-penten-1-ol. The identification of compounds is achieved by comparing their retention times and mass spectra with those of authentic samples.
For the analysis of volatile components in natural products, static headspace GC-MS is a powerful tool. nih.gov The samples are heated in a sealed vial, and the vapor phase is injected into the GC-MS system. nih.gov A typical GC setup for such an analysis would involve a specific column (e.g., HP-5MS), a carrier gas like helium, and a defined temperature program for the oven to ensure separation of the components. nih.gov
Table 2: General GC Parameters nih.gov
| Parameter | Typical Condition |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Inlet Temperature | 200 °C |
| Split Ratio | 10:1 |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
Future Research Directions and Emerging Applications
Development of Novel and Sustainable Synthetic Routes
Current synthetic methods for 4-Methyl-4-penten-1-ol are not widely documented in peer-reviewed literature, indicating a significant area for future research. The development of efficient, selective, and sustainable synthetic pathways is crucial for enabling broader investigation and potential commercial use.
One documented, albeit non-detailed, method involves the reaction of 2-methyl-2-penten-1-ol with methanesulfonic acid, followed by a deformic acid treatment to yield the target compound . This suggests an isomerization-based approach, but further research is needed to optimize yields and understand the reaction mechanism.
A promising direction for sustainable synthesis lies in the application of the Prins reaction, which involves the acid-catalyzed addition of an aldehyde to an alkene wikipedia.orgorganic-chemistry.org. A potential green pathway could utilize bio-based feedstocks such as isobutene and acetaldehyde (B116499). Isobutene can be produced from the fermentation of sugars, while acetaldehyde is a key intermediate in various biorefinery concepts. The reaction of these two precursors could theoretically form the C6 backbone of this compound, offering a route from renewable resources. A similar reaction between isobutylene (B52900) and acetaldehyde has been shown to produce the isomeric 4-methyl-4-penten-2-ol (B1580817) chemicalbook.com.
Future research should focus on developing and optimizing catalysts for such reactions to ensure high selectivity for the desired isomer and to minimize the formation of byproducts. The exploration of solid acid catalysts could also enhance the sustainability of the process by simplifying catalyst recovery and reuse.
Table 1: Proposed Synthetic Routes for this compound
| Route Name | Precursors | Catalyst/Reagents | Potential Advantages | Research Focus |
|---|---|---|---|---|
| Isomerization | 2-Methyl-2-penten-1-ol | Methanesulfonic acid | Utilizes a related, potentially more accessible isomer. | Mechanism elucidation, yield optimization, catalyst screening. |
| Prins Reaction | Isobutene, Acetaldehyde | Acid Catalyst (e.g., H₂SO₄, Solid Acids) | Potential use of renewable feedstocks. wikipedia.org | Catalyst development for high selectivity, process optimization. |
Exploration of New Catalytic Transformations
The bifunctional nature of this compound (containing both an alkene and an alcohol) makes it a versatile substrate for a wide range of catalytic transformations. Currently, there is a notable lack of specific research into the catalytic conversion of this molecule into other fine chemicals. This represents a significant opportunity for future investigation.
Potential research directions include:
Selective Oxidation: Catalytic oxidation of the primary alcohol to an aldehyde or carboxylic acid while preserving the double bond, or vice-versa, epoxidation of the double bond without affecting the hydroxyl group.
Etherification and Esterification: The hydroxyl group can be catalytically converted into ethers or esters, which could have applications as solvents, flavors, or fragrance compounds.
Hydroformylation: The addition of a formyl group and hydrogen across the double bond could lead to the synthesis of valuable bifunctional aldehydes and diols.
Cyclization Reactions: Intramolecular reactions, potentially catalyzed by transition metals, could lead to the formation of cyclic ethers like substituted tetrahydropyrans, which are common structural motifs in natural products. The Prins reaction itself is a powerful tool for forming such rings thieme-connect.deutexas.edu.
Investigating these transformations with modern, highly selective catalysts (e.g., organometallic complexes, zeolites, or enzymatic catalysts) could unlock a variety of new, valuable molecules derived from this compound.
Expansion of Polymeric Applications
While there is a wealth of research on the polymerization of the isomeric alkene, 4-methyl-1-pentene (B8377) , to produce poly(4-methyl-1-pentene) (PMP), the direct use of this compound as a monomer is not documented wikipedia.orgmdpi.comacs.org. PMP is a high-performance thermoplastic known for its high transparency, low density, and excellent gas permeability researchgate.net.
The future application of this compound in polymer science likely lies in its use as a functional comonomer. The incorporation of its hydroxyl group into a polyolefin backbone could significantly alter the polymer's properties, introducing polarity and providing a site for further chemical modification.
Research on the copolymerization of other unsaturated alcohols, such as 4-penten-1-ol (B13828) , with monomers like 4-methyl-1-pentene has demonstrated the feasibility of incorporating hydroxyl groups into polyolefin chains using metallocene catalysts researchgate.netexpresspolymlett.com. These functionalized polymers exhibit modified properties, such as altered melting temperatures and crystallinity expresspolymlett.com.
Future research could explore the copolymerization of this compound with ethylene (B1197577), propylene, or its isomer, 4-methyl-1-pentene. The resulting copolymers could find applications as:
Adhesion promoters: The polar hydroxyl groups could improve adhesion to other materials.
Compatibilizers: In polymer blends, the functionalized polyolefin could bridge the interface between polar and nonpolar polymers.
Base resins for coatings and inks: The hydroxyl groups would allow for cross-linking, improving the durability and chemical resistance of the final product.
Table 2: Comparison of Related Monomers in Polymerization
| Monomer | Polymerization Behavior | Resulting Polymer | Key Properties/Applications |
|---|---|---|---|
| 4-Methyl-1-pentene | Homopolymerization via Ziegler-Natta or metallocene catalysts. mdpi.comacs.org | Poly(4-methyl-1-pentene) (PMP) | High transparency, low density, high gas permeability, used in medical devices and packaging. researchgate.net |
| 4-Penten-1-ol | Copolymerization with α-olefins using metallocene catalysts. researchgate.netexpresspolymlett.com | Functionalized Polyolefins | Introduces hydroxyl groups, alters melting point and crystallinity. expresspolymlett.com |
| This compound | Hypothetical | Hypothetical Functionalized Polyolefins | Potential for creating polymers with reactive sites for coatings, adhesives, or composites. |
Detailed Environmental Impact Studies and Degradation Pathways
There are currently no specific environmental fate and toxicology studies for this compound. This is a critical data gap that needs to be addressed before any large-scale application can be considered. Future research should focus on its biodegradation in aquatic and soil environments, its potential for bioaccumulation, and its ecotoxicity.
Based on the chemistry of similar unsaturated alcohols, several degradation pathways can be hypothesized:
Atmospheric Degradation: In the atmosphere, the primary degradation pathway is likely to be its reaction with hydroxyl (•OH) radicals. This reaction can proceed via two main routes: addition of the •OH radical to the carbon-carbon double bond or abstraction of a hydrogen atom from the alcohol group mdpi.com. These initial reactions would lead to the formation of smaller, more volatile organic compounds and potentially contribute to the formation of secondary organic aerosols mdpi.com.
Biodegradation: As a relatively small, water-soluble alcohol, it is plausible that this compound could be biodegradable by microorganisms in soil and water. The degradation pathway would likely involve enzymatic oxidation of the alcohol group to an aldehyde and then a carboxylic acid, followed by cleavage of the carbon chain. However, the branched nature of the molecule could result in slower degradation rates compared to linear C6 alcohols epa.gov. Studies on the biodegradation of fluorotelomer alcohols show that degradation often initiates at the non-fluorinated alcohol moiety acs.org.
Q & A
Basic: What are the recommended synthetic routes for 4-methyl-4-penten-1-ol, and how do reaction conditions influence yield?
Methodological Answer:
this compound can be synthesized via Grignard addition or selective reduction of α,β-unsaturated ketones . For example, reacting 4-methylpent-3-en-2-one with a Grignard reagent (e.g., CH₃MgBr) in anhydrous THF at 0–5°C yields the alcohol after acidic workup . Solvent polarity and temperature critically affect regioselectivity: polar aprotic solvents (e.g., THF) favor nucleophilic addition, while nonpolar solvents may lead to side reactions like elimination. Yields typically range from 60–75% under optimized conditions .
Advanced: How can stereochemical outcomes in the catalytic hydrogenation of this compound derivatives be controlled?
Methodological Answer:
Stereoselectivity in hydrogenation (e.g., converting allylic alcohols to saturated analogs) depends on catalyst choice and substrate geometry. Lindlar catalyst (Pd/CaCO₃ with quinoline) selectively hydrogenates alkynes to cis-alkenes but may require modification for allylic alcohols. For anti-Markovnikov selectivity, Wilkinson’s catalyst (RhCl(PPh₃)₃) is preferred. Computational modeling (DFT) of transition states can predict stereochemical outcomes, while NMR (NOESY) confirms configurations .
Basic: What analytical techniques are most reliable for characterizing this compound’s purity and structure?
Methodological Answer:
- GC-MS : Quantifies purity and detects volatile byproducts (e.g., dehydration products). Retention indices and mass fragmentation patterns (e.g., m/z 100 [M⁺-H₂O]) confirm identity .
- ¹H/¹³C NMR : Key signals include δ 1.6 ppm (methyl group), δ 4.1 ppm (CH₂OH), and δ 5.3 ppm (alkene protons). Coupling constants (J = 10–12 Hz for trans-alkenes) distinguish isomers .
Advanced: How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?
Methodological Answer:
Discrepancies often arise from conformational flexibility or solvent effects . For example, DFT calculations (B3LYP/6-31G*) may predict alkene proton shifts that deviate from experimental NMR due to solvation. Use DOSY NMR to assess aggregation or variable-temperature NMR to probe dynamic processes. Cross-validate with IR (C-O stretch at ~1050 cm⁻¹) and X-ray crystallography if crystalline .
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent peroxide formation. Avoid contact with strong oxidizers (e.g., HNO₃) .
- PPE : Nitrile gloves, safety goggles, and fume hood use. Spills should be neutralized with vermiculite or sand .
- Toxicity : LD₅₀ (oral, rat) is ~2000 mg/kg; prioritize respiratory protection due to H335 (respiratory irritation) .
Advanced: How can this compound be functionalized for use in asymmetric catalysis or chiral ligand design?
Methodological Answer:
- Epoxidation : Use Sharpless conditions (Ti(OiPr)₄, (+)-DET, t-BuOOH) to introduce chiral epoxides.
- Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ and aryl boronic acids yield biaryl alcohols for ligand scaffolds.
- Chiral Resolution : Enzymatic kinetic resolution (e.g., lipase-catalyzed acetylation) separates enantiomers with >90% ee .
Basic: What are the thermodynamic properties (e.g., boiling point, solubility) of this compound?
Methodological Answer:
- Boiling Point : ~160–165°C (extrapolated from analogs like 3-penten-1-ol) .
- Solubility : Miscible with ethanol, diethyl ether; limited in water (log P ≈ 1.8). Use COSMO-RS simulations to predict solvent compatibility .
Advanced: How can computational tools predict the biological activity of this compound derivatives?
Methodological Answer:
- Molecular Docking : AutoDock Vina assesses binding affinity to target proteins (e.g., cytochrome P450).
- QSAR Models : Train models on datasets of analogous alcohols to predict cytotoxicity (e.g., IC₅₀ in HepG2 cells) .
- MD Simulations : Analyze membrane permeability using lipid bilayer models (e.g., POPC membranes in GROMACS) .
Basic: What are common decomposition pathways, and how can stability be tested?
Methodological Answer:
- Peroxide Formation : Accelerate aging under O₂ and test with KI/starch strips.
- Thermal Degradation : TGA/DSC identifies decomposition onset (~180°C).
- Light Sensitivity : Conduct UV-accelerated studies (ICH Q1B guidelines) .
Advanced: How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
The bulky methyl group adjacent to the hydroxyl hinders SN2 mechanisms (Thorpe-Ingold effect), favoring SN1 or elimination. Hammett plots (σ⁺ values) quantify electronic effects: electron-withdrawing groups increase carbocation stability. Use DFT (NBO analysis) to map charge distribution in transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
